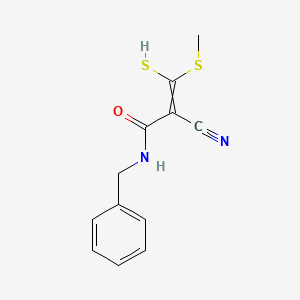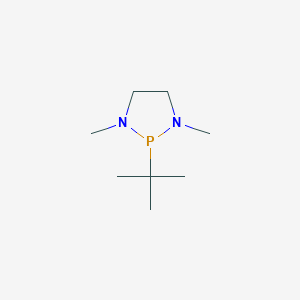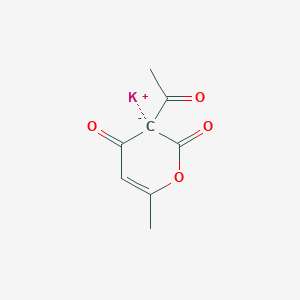
Potassium Dehydroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Dehydroacetate is a potassium salt of dehydroacetic acid. It is commonly used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its antimicrobial properties, which help in inhibiting the growth of bacteria, yeast, and mold.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain this compound in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium Dehydroacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Oxidized derivatives of dehydroacetic acid.
Reduction: Reduced forms of dehydroacetic acid.
Substitution: Metal salts of dehydroacetic acid.
Scientific Research Applications
Potassium Dehydroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.
Mechanism of Action
The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
Sodium Dehydroacetate: Another salt of dehydroacetic acid, commonly used as a preservative.
Potassium Sorbate: A widely used preservative with similar antimicrobial properties.
Sodium Benzoate: Another preservative used in food and cosmetics.
Uniqueness
Potassium Dehydroacetate is unique due to its broad-spectrum antimicrobial activity and stability under various pH conditions. Unlike some other preservatives, it remains effective in both acidic and alkaline environments, making it versatile for different applications.
Properties
CAS No. |
57020-07-2 |
|---|---|
Molecular Formula |
C8H7KO4 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |
InChI Key |
CYTMSUFQXVURGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


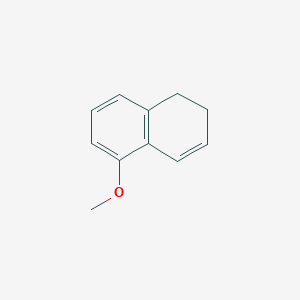
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
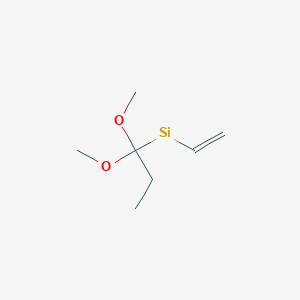
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)

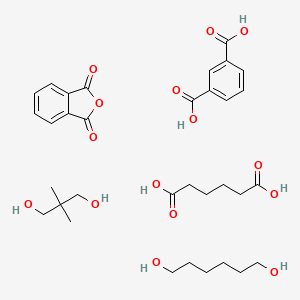


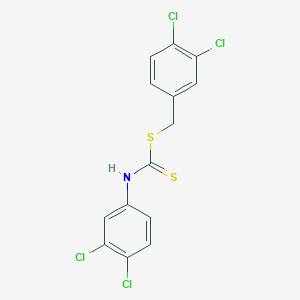
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
